油酸钴盐

描述

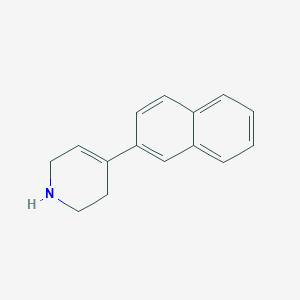

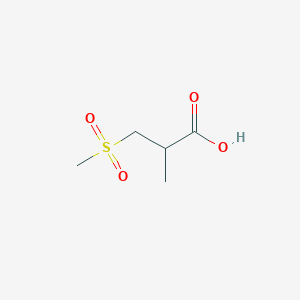

Oleic acid, cobalt salt, also known as cobalt oleate, is an organometallic compound with the formula Co(C18H33O2)2 . When cobalt oleate is added to non-polar solvents, the viscosity rapidly increases, and then continues increasing over time. This unusual viscosity effect is caused by the formation of a weak coordination complex with the solvent molecules .

Synthesis Analysis

Cobalt oleate can be synthesized through various methods. One method involves the catalytic transfer hydrogenation (CTH) of unsaturated fatty acids to fatty alcohols with sustainable isopropanol as a hydrogen donor . Another method involves the addition of a mixture of NABH4 and ethanol to a solution of cobalt acetate, ethanol, and oleic acid in a drop-like manner, at room temperature .Molecular Structure Analysis

The molecular structure of oleic acid, cobalt salt consists of cobalt ions coordinated with oleic acid molecules . The exact structure can depend on the synthesis method and conditions .Chemical Reactions Analysis

Oleic acid, cobalt salt can participate in various chemical reactions. For instance, it can undergo catalytic transfer hydrogenation to produce octadecanol . It can also react with Co oxides to form a polymer protection layer .Physical And Chemical Properties Analysis

The physical and chemical properties of oleic acid, cobalt salt can vary depending on its synthesis method and conditions. For instance, when oleic acid is introduced, it could react with Co oxides to form a polymer protection layer adsorbing on Co films .科学研究应用

催化

- 油酸氢化:钴催化剂,包括涉及油酸的催化剂,已被用于油酸的催化转移氢化制备十八烷醇。此工艺高效,展示了钴基催化剂在工业化学过程中应用的潜力 (Wang 等,2019).

- 生物燃料生产:钴催化剂也用于油酸脱氧,促进生物燃料的生产。这突出了钴在可再生能源和可持续燃料技术中的作用 (Shim 等,2018).

纳米技术和材料科学

- 生物医学应用:用油酸合成的钴纳米粒子在生物医学应用中显示出潜力。它们的理化和磁性使其适用于各种医疗用途 (Ansari 等,2017).

- 磁性:人们探索了使用油酸合成钴铁氧体纳米颗粒在电子和电磁设备中的应用。油酸的浓度显着影响这些纳米粒子的磁性 (Ansari 等,2019).

- 纳米粒子合成:油酸已用于合成具有受控形态、尺寸和成分的钴铁氧体纳米粒子。这些纳米粒子在电子、磁性和生物医学等各个领域都有应用 (Lu 等,2015).

环境应用

- 光催化降解:油酸改性的氧化钴纳米材料已用于染料的光催化降解,展示了这些材料的环保净化潜力 (Verma 等,2021).

生物医学研究

- 热疗:用油酸合成的钴铁氧体纳米粒子已被研究用于热疗(一种癌症治疗方法) (Shahjuee 等,2017).

- 生物相容性研究:人们探索了与钴纳米粒子一起使用油酸来研究它们的生物相容性,这对于生物医学应用至关重要 (Munjal 等,2016).

安全和危害

未来方向

The future directions for research on oleic acid, cobalt salt could involve exploring its potential applications in various fields. For instance, cobalt nanoparticles, which can be synthesized using oleic acid, cobalt salt, have potential applications in biomedicine, water purification, and as contrast agents in magnetic resonance imaging .

作用机制

- By deacetylating PGC1α through PKA-dependent activation of the SIRT1-PGC1α complex, oleic acid enhances FAO, promoting efficient energy production .

- Oleic acid cobalt salt interacts with Co oxides, forming a protective polymer layer on Co films. This layer inhibits excessive Co corrosion .

- In terms of cellular function, oleic acid modulates E-selectin and sICAM expression, which helps regulate endothelial function and inflammation .

- The affected pathways include:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化分析

Biochemical Properties

Oleic acid, cobalt salt interacts with various biomolecules in biochemical reactions. Oleic acid is known to play a role in the regulation of various molecular pathways, including those involved in mitochondrial and endothelial functioning against insulin resistance and diabetes . The cobalt component, on the other hand, can act as a catalyst in certain reactions .

Cellular Effects

Oleic acid, cobalt salt can have significant effects on cellular processes. Oleic acid has been found to increase the number of two key cellular structures, or organelles, and protect cellular membranes from damage by a chemical reaction called oxidation . The cobalt component, when used in the form of nanoparticles, has shown potential for use in hyperthermia treatment of tumors .

Molecular Mechanism

The molecular mechanism of action of oleic acid, cobalt salt involves both its components. Oleic acid exerts its effects at the molecular level through interactions with various biomolecules, potentially influencing gene expression and enzyme activity . The cobalt component, particularly in nanoparticle form, can interact with carboxylic acids, leading to the formation of protective coatings on the nanoparticles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oleic acid, cobalt salt can change over time. For instance, in a study involving the catalytic transfer hydrogenation of oleic acid, it was found that the oleic acid was completely converted with a high selectivity within 4 hours . This suggests that oleic acid, cobalt salt may have good stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of oleic acid, cobalt salt can vary with different dosages in animal models. While specific studies on oleic acid, cobalt salt are limited, research on oleic acid has shown that it can have both favorable and unfavorable effects in the immune system depending on the experimental condition and applied dose .

Metabolic Pathways

Oleic acid, cobalt salt is involved in various metabolic pathways. Oleic acid, for instance, is a major component of the monounsaturated fats found in the Mediterranean diet and plays a role in lipid metabolism

Transport and Distribution

The transport and distribution of oleic acid, cobalt salt within cells and tissues involve various transporters and binding proteins. Oleic acid can be incorporated into lipids and transported in the form of lipoproteins . The cobalt component, particularly in nanoparticle form, can be distributed within cells and tissues through various mechanisms .

Subcellular Localization

Studies on oleic acid have shown that it can increase the number of certain organelles and protect cellular membranes . The cobalt component, particularly in nanoparticle form, can also localize to various subcellular compartments .

属性

IUPAC Name |

cobalt(2+);(Z)-octadec-9-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+2/b10-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNMVERPBFAOPL-KVVVOXFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

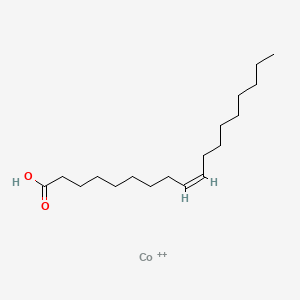

CCCCCCCCC=CCCCCCCCC(=O)O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34CoO2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

14666-94-5 | |

| Record name | 9-Octadecenoic acid (9Z)-, cobalt salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014666945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)

![7-Chlorofuro[2,3-d]pyridazine](/img/structure/B3366839.png)